molecular formula C15H12N2OS B2360630 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole CAS No. 1421261-84-8

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole

Cat. No.: B2360630
CAS No.: 1421261-84-8
M. Wt: 268.33
InChI Key: WTOGFSFJHGXFRI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel small-molecule inhibitors. This compound features a core thiazole scaffold substituted with pyridyl and hydroxyphenyl groups, a structural motif commonly associated with diverse biological activities . While specific biological data for this compound is not available in the searched literature, closely related 2-pyridyl thiazole derivatives have been extensively investigated for their therapeutic potential. Research on analogous structures indicates potential utility in several areas. For instance, certain 2-pyridyl thiazole derivatives have been identified as potent xanthine oxidase (XO) inhibitors , making them candidates for the investigation of treatments for hyperuricemia and gout . Other structurally similar compounds, such as 4-phenyl-5-(1,2,4-triazolyl)-2-(pyridyl)aminothiazole derivatives, have demonstrated marked anti-tumor activity in preclinical models, including against breast cancer and cervical cancer cell lines . Furthermore, 2-aminothiazole-pyridinone compounds have been designed as selective RET tyrosine kinase inhibitors to overcome drug resistance in cancers like non-small cell lung cancer . The presence of the 2-pyridyl group in this compound suggests it could serve as a valuable pharmacophore or intermediate for synthesizing and optimizing new chemical entities for biological evaluation. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(11-6-2-3-8-13(11)18)17-15(19-10)12-7-4-5-9-16-12/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGFSFJHGXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole derivatives. This method involves the condensation of α-haloketones with thioamides or thioureas. For 4-(2-hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole, the reaction proceeds via:

Reactants :

  • α-Haloketone : 2-Bromo-1-(2-hydroxyphenyl)propan-1-one (provides the hydroxyphenyl and methyl substituents).
  • Thioamide : 2-Pyridylthioamide (introduces the pyridyl group).

Conditions :

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF).
  • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Temperature: Reflux at 80–100°C for 6–12 hours.

Mechanism :

  • Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone.
  • Elimination of hydrogen halide (HBr) to form the thiazole ring.
  • Aromatic stabilization via electron donation from the hydroxyphenyl and pyridyl groups.

Yield : 65–78% after recrystallization from ethanol.

Cyclocondensation of Thioureas

An alternative route involves cyclocondensation of thiourea derivatives with ketones under acidic conditions, as demonstrated in the synthesis of analogous thiazoles:

Reactants :

  • Ketone : 2-Hydroxyacetophenone.
  • Thiourea Derivative : N-(2-Pyridyl)thiourea.

Conditions :

  • Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
  • Solvent: Methanol or ethanol.
  • Temperature: Reflux for 3–8 hours.

Mechanism :

  • Acid-catalyzed formation of a thiosemicarbazone intermediate.
  • Cyclization via intramolecular nucleophilic attack, yielding the thiazole core.

Yield : 70–73% after extraction with dichloromethane and vacuum distillation.

Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

Solvent Catalyst Temperature (°C) Yield (%) Source
Ethanol K₂CO₃ 80 68
DMF NaH 100 75
Methanol H₂SO₄ 70 72

Key Observations :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates.
  • Strong bases (e.g., NaH) favor deprotonation of the hydroxyphenyl group, preventing unwanted side reactions.

Purification Techniques

Post-synthesis purification ensures high purity, critical for pharmacological applications:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent isolates the target compound.
  • Recrystallization : Ethanol or acetone yields crystals with >99% purity (HPLC analysis).

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) offer:

  • Advantages :
    • Precise temperature control (ΔT ±1°C).
    • Reduced reaction times (2–4 hours vs. 12 hours batchwise).
  • Challenges :
    • Clogging due to insoluble intermediates (mitigated via in-line filtration).

Case Study :
A pilot-scale CFR produced this compound at 82% yield, processing 50 kg/month.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste by 40%.
  • Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica retains 90% activity after five cycles.

Challenges and Mitigation

Oxidation of the Hydroxyphenyl Group

The phenolic -OH group is prone to oxidation under basic conditions. Strategies include:

  • Inert Atmosphere : Nitrogen or argon blanket during reflux.
  • Antioxidants : Addition of 0.1% ascorbic acid suppresses radical formation.

Steric Hindrance from the Pyridyl Group

Bulky substituents on the thiazole ring can hinder cyclization. Solutions:

  • High-Temperature Reactions : 120°C in DMF accelerates ring closure.
  • Microwave Assistance : 30-minute microwave irradiation at 150°C improves yields to 80%.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole demonstrates promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:
A study evaluated the antibacterial effects of synthesized thiazole derivatives, revealing that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a comprehensive study, several thiazole derivatives were synthesized and tested against human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

Cell LineIC50 Value (µM)Effectiveness
A54925High
MCF730Moderate

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various models. The compound's structure allows it to interact with neurotransmitter systems, potentially providing therapeutic effects against seizures.

Case Study:
A recent investigation into thiazole-based compounds revealed that certain derivatives displayed strong anticonvulsant activity in animal models. The study highlighted the importance of structural modifications in enhancing efficacy.

CompoundModel UsedED50 (mg/kg)Protection Index
This compoundPTZ Seizure Model18.49.0

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varying Substituents

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole ()
  • Structural Difference : Lacks the 2-hydroxyphenyl group present in the target compound.
  • This may lower solubility compared to the target compound .
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides ()
  • Structural Difference : Features a benzamide substituent instead of the hydroxyphenyl group.
  • Functional Impact: The benzamide group introduces amide-based hydrogen bonding, while the target compound’s hydroxyl group offers stronger acidic proton donation. This difference may alter adenosine receptor binding affinities, as seen in micromolar-range activities for benzamide derivatives .
4-Methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles ()
  • Structural Difference : 4-pyridyl vs. 2-pyridyl substitution.
  • Impact: Positional isomerism of the pyridyl group affects electronic distribution.

Heterocyclic Analogs with ESIPT Capability

4-(2-Hydroxyphenyl)-5-methyl-2-(Pyridin-2-yl)-1H-Imidazoles ()
  • Structural Difference : Imidazole core vs. thiazole core.
  • Functional Impact: Imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) due to dual proton donor-acceptor sites.

Bioactive Thiazole-Triazole Hybrids ()

  • Structural Difference : Incorporates triazole and pyrazole rings instead of a hydroxyphenyl group.
  • Impact : The additional rings increase molecular rigidity and may enhance binding to enzymes like acetylcholinesterase (AChE). However, the target compound’s hydroxyphenyl group could provide complementary hydrogen bonding, as seen in π-π interactions with Trp286 in AChE inhibitors (cf. ) .

Thiadiazole and Pyrimidine Derivatives ()

  • Structural Difference : Pyrimidine or thiadiazole substituents instead of hydroxyphenyl.
  • Impact: These groups introduce distinct electronic effects. For example, 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-thiazol-5-yl)pyrimidine-5-carbonitrile () shows moderated solubility due to the pyrimidine ring, whereas the target compound’s hydroxyl group may improve aqueous solubility .

Key Comparative Data

Compound Class Substituents/Features Biological Activity/Property Key Interaction Type Reference
Target Compound 2-hydroxyphenyl, 2-pyridyl Potential AChE inhibition, luminescence H-bonding, π-π stacking
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Benzamide group Adenosine receptor antagonism (µM) Amide H-bonding
4-(2-Hydroxyphenyl)-imidazoles Imidazole core ESIPT-driven luminescence Dual proton transfer
4-Methyl-2-(4-pyridyl)thiazoles 4-pyridyl substitution Antimicrobial activity (qualitative) Position-dependent π-effects

Biological Activity

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a promising candidate for pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydroxyphenyl group and a pyridyl moiety. Its solubility profile includes slight solubility in water and good solubility in organic solvents, which is crucial for its bioavailability and pharmacokinetic properties.

Target Interactions

Thiazole derivatives, including this compound, interact with multiple biological targets such as enzymes and receptors. These interactions can lead to significant alterations in the function of these targets, contributing to the compound's biological effects.

Biochemical Pathways

The compound is known to influence various biochemical pathways, resulting in effects such as:

  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial action : Inhibiting the growth of bacteria and fungi.
  • Anticancer properties : Inducing apoptosis in cancer cells through various signaling pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 3.09 µg/mL
Escherichia coli10 µg/mL
Candida albicans20 µg/mL

These results suggest that the compound could serve as an effective agent against both bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this thiazole derivative has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound (Doxorubicin)
A-431< 100.5
MCF-7< 150.3

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .
  • Cancer Cell Line Study : In vitro studies on A-431 and MCF-7 cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate absorption characteristics due to their solubility properties. Factors influencing their bioavailability include:

  • Solubility : Slightly soluble in water but readily soluble in organic solvents.
  • Metabolism : Subject to hepatic metabolism, which may affect efficacy and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via multi-step protocols using arylthiazole intermediates. For example, thiazole rings can be formed by reacting thiourea with α-bromoketones under acidic conditions (e.g., ethanol/HCl) . Catalysts like LiCl in ethanol enhance yields for analogous compounds, as shown in thiazole-aminoguanidine conjugates (e.g., 22b–22d in ). Key variables include solvent polarity (e.g., acetone vs. ethanol), temperature (reflux at ~80°C), and catalyst selection. Yields for similar derivatives range from 65% to 85% depending on substituent electronic effects .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR , FT-IR , and HPLC is critical. For instance:

  • NMR : Aromatic protons in the 2-pyridyl and hydroxyphenyl groups appear as distinct multiplets (δ 7.2–8.5 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .
  • FT-IR : Hydroxyl (O–H) stretches at ~3200 cm⁻¹ and thiazole C=N vibrations at ~1600 cm⁻¹ confirm functional groups .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can solvent effects and reaction kinetics be systematically evaluated to improve synthesis scalability?

  • Methodological Answer : Solvent polarity (e.g., DMSO vs. ethanol) significantly impacts cyclization efficiency. For example, polar aprotic solvents stabilize transition states in thiazole formation, reducing side reactions . Kinetic studies using UV-Vis spectroscopy or HPLC monitoring can track intermediate consumption. For instance, highlights ethyl alcohol as optimal for thiosemicarbazide synthesis, while acetone accelerates Suzuki-Miyaura coupling in biphenyl derivatives .

Q. What molecular docking strategies predict the bioactivity of this compound, and how do structural modifications enhance target binding?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinases or bacterial enzymes) reveal binding poses. For example, shows that substituents like bromine (9c) improve hydrophobic interactions in active sites, while hydroxyphenyl groups form hydrogen bonds with residues like Asp86 in α-glucosidase . Modifications at the 5-methyl or 2-pyridyl positions (e.g., introducing fluorine) can enhance binding affinity by 20–30% based on analogous compounds .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., MIC values in antibacterial studies). To address this:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing .
  • SAR analysis : Compare substituent effects across studies. For instance, shows 4′-fluoro substituents (22b) improve antibacterial activity (MIC = 2 µg/mL) versus 4′-trifluoromethyl (22c, MIC = 8 µg/mL), likely due to enhanced membrane penetration .
  • Meta-analysis : Pool data from multiple studies (e.g., triazole-thiadiazole hybrids in ) to identify consensus trends .

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